molecular formula C10H19FN2O2 B3096096 Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1271810-13-9

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Cat. No. B3096096
CAS RN: 1271810-13-9
M. Wt: 218.27 g/mol
InChI Key: QHVIBSNJHHGNCZ-JGVFFNPUSA-N
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Description

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The tert-butyl group is often used in organic chemistry due to its unique reactivity pattern .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a stereoselective carbonyl reductase . This enzyme can be expressed in Escherichia coli and used for efficient production of the desired compound .


Molecular Structure Analysis

The tert-butyl group can have a significant effect on the electronic properties of the molecule. For example, in tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups raises the LUMO level .

Scientific Research Applications

Key Intermediate in Drug Synthesis

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is the key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . This compound plays a crucial role in the production of rosuvastatin, a drug used to treat high cholesterol and related conditions.

Biotechnological Production

The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .

Asymmetric Synthesis

Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been reported . This method achieved in situ cofactor regeneration and showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .

Biosynthesis in Organic Solvents

A whole cell biosynthesis reaction system to produce (3R,5S)-CDHH was constructed in organic solvents . This method provides an alternative approach for the production of this compound.

Cofactor Regeneration Efficiency

In a study, a recombinant Escherichia coli strain harboring carbonyl reductase R9M and glucose dehydrogenase (GDH) was constructed with high carbonyl reduction activity and cofactor regeneration efficiency . This method could potentially be used for the efficient production of (3R,5S)-CDHH.

High Space-Time Yield Production

The space-time yield was 1,182.3 g L -1 day -1 , which was the highest value ever reported by a coupled system of carbonyl reductase and glucose dehydrogenase . This indicates the potential for high-efficiency production of this compound.

properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955555-01-7
Record name rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

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